Product packaging for 2-Methyl-1,3-benzothiazol-6-ol(Cat. No.:CAS No. 68867-18-5)

2-Methyl-1,3-benzothiazol-6-ol

Cat. No.: B1300017
CAS No.: 68867-18-5
M. Wt: 165.21 g/mol
InChI Key: ROFBPPIQUBJMRO-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Scaffold in Contemporary Chemical and Biological Research

The benzothiazole scaffold, a heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of medicinal and material chemistry. nih.govtandfonline.com This privileged structure is noted for its diverse chemical reactivity and a broad spectrum of biological activities, making it a focal point for the development of new therapeutic agents. nih.govijsrst.com The inherent aromaticity of the benzothiazole system renders it stable, yet it possesses reactive sites that can be readily functionalized, allowing for the creation of a vast library of derivatives. uokerbala.edu.iq

The academic and industrial interest in benzothiazoles stems from their wide-ranging pharmacological properties. researchgate.net Derivatives of this scaffold have been shown to exhibit significant activities, including antimicrobial, anticancer, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral effects. nih.govtandfonline.com This versatility has encouraged medicinal chemists to continually synthesize and investigate novel benzothiazole-containing compounds. nih.gov The ability of the nitrogen and sulfur atoms within the thiazole ring to coordinate with metals also opens avenues for the development of metal-based drugs and materials with enhanced biological activity. researchgate.net

The following table provides a summary of the diverse biological activities associated with the benzothiazole scaffold, as reported in various research studies.

Biological ActivityDescription
Antimicrobial Effective against various bacterial and fungal strains. researchgate.netresearchgate.net
Anticancer Shows promise as an agent against various cancer cell lines. nih.govresearchgate.net
Anti-inflammatory Exhibits properties that can reduce inflammation. nih.govnih.gov
Anticonvulsant Demonstrates potential in managing seizures. nih.govnih.gov
Antiviral Shows activity against certain viruses. nih.gov
Antidiabetic Investigated for its potential in managing diabetes. nih.govnih.gov
Antioxidant Capable of neutralizing harmful free radicals. ekb.eg
Antitubercular Shows activity against Mycobacterium tuberculosis. nih.gov

Research Rationale for Investigating 2-Methyl-1,3-benzothiazol-6-ol and its Derivatives

The specific compound, this compound, has garnered academic interest due to its unique structural features and the therapeutic potential of its derivatives. The molecule's dual functionality, stemming from the methyl group at the 2-position and a hydroxyl group at the 6-position, makes it a versatile precursor for synthesizing a range of derivatives with tailored properties.

The research rationale for investigating this compound and its derivatives is multifaceted. A key area of exploration is in the field of neurodegenerative diseases. For instance, derivatives of 6-hydroxybenzothiazole (B183329) have been developed as imaging agents for amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.gov One such derivative, known as AZD2184, has been evaluated as a PET radioligand for this purpose. nih.gov The core structure of this compound provides a foundational scaffold for creating such diagnostic tools.

Furthermore, the strategic placement of the hydroxyl and methyl groups influences the molecule's electronic properties, enhancing its potential as a building block in medicinal chemistry. Research into related structures has shown that modifications to the benzothiazole ring can significantly impact biological activity. For example, the position of a methyl group on the benzene ring can affect the potency of the compound against various enzymes, such as poly(ADP-ribose) polymerases (PARPs), which are targets in cancer therapy. acs.org The investigation of this compound and its derivatives allows researchers to systematically study these structure-activity relationships to design more potent and selective therapeutic agents.

The following table summarizes key research findings related to derivatives of the this compound scaffold.

Derivative/Related CompoundResearch Finding
2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazoleUtilized as a scaffold for PET radioligands for imaging amyloid-β. nih.gov
6-methyl substituted nih.govtandfonline.comnih.govtriazolo[3,4-b]benzothiazoleShowed higher potency against PARP2 and TNKS2 enzymes compared to other positional isomers. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B1300017 2-Methyl-1,3-benzothiazol-6-ol CAS No. 68867-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPPIQUBJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353931
Record name 2-Methyl-1,3-benzothiazol-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68867-18-5
Record name 2-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-2-METHYLBENZOTHIAZOLE
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Synthetic Methodologies and Derivatization Strategies for 2 Methyl 1,3 Benzothiazol 6 Ol

Established Synthetic Pathways for Benzothiazole (B30560) Nuclei

Traditional methods for constructing the benzothiazole ring system have been well-established and primarily rely on condensation and cyclization strategies. These foundational methods provide a versatile entry point to a wide array of substituted benzothiazoles.

Condensation Reactions

The most prevalent and widely utilized method for synthesizing the benzothiazole nucleus is the condensation reaction of 2-aminobenzenethiol with various electrophilic partners. mdpi.comresearchgate.net This approach involves the formation of the thiazole (B1198619) ring by reacting the nucleophilic amino and thiol groups of 2-aminobenzenethiol with substances containing carbonyl or cyano groups. mdpi.com

Common carbonyl-containing reactants include aldehydes, carboxylic acids, acyl chlorides, and ketones. nih.govnih.gov For instance, the reaction of 2-aminobenzenethiol with aromatic aldehydes is a straightforward route to 2-arylbenzothiazoles. mdpi.com Similarly, condensation with carboxylic acids, often facilitated by a dehydrating agent or catalyst, yields 2-substituted benzothiazoles. mdpi.com A novel heterogeneous mixture of methanesulfonic acid and silica gel has been shown to be an effective medium for the condensation of both aromatic and aliphatic carboxylic acids with 2-aminothiophenol (B119425). mdpi.com Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles also provides an efficient pathway to 2-substituted benzothiazoles. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
2-AminobenzenethiolAromatic AldehydesRefluxing toluene2-Arylbenzothiazole mdpi.com
2-AminobenzenethiolAromatic/Aliphatic Carboxylic AcidsMethanesulfonic acid/silica gel2-Substituted benzothiazole mdpi.com
2-AminobenzenethiolNitrilesCopper catalyst2-Substituted benzothiazole organic-chemistry.org
2-AminobenzenethiolAcyl ChloridesIonic liquids2-Aromatic substituted benzothiazole mdpi.com
2-AminobenzenethiolBenzaldehydesIodine acetate grafted polystyrene2-Arylbenzothiazole mdpi.com

Cyclization Reactions

Intramolecular cyclization reactions represent another fundamental strategy for the formation of the benzothiazole core. These methods typically involve the construction of a precursor molecule that already contains the necessary atoms, followed by a ring-closing step.

A notable example is the cyclization of thioamides, specifically N-(2-halophenyl)thioamides. indexcopernicus.com Copper(II)-BINAM complexes have been used to catalyze the intramolecular C-S bond formation in N-(2-chlorophenyl) benzothioamides, yielding a range of 2-substituted benzothiazoles under mild conditions. indexcopernicus.com Palladium catalysts have also been employed for the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. indexcopernicus.com Furthermore, the oxidation of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) can induce intramolecular cyclization to form benzothiazoles. organic-chemistry.org

A more recent and environmentally conscious approach involves the use of carbon dioxide (CO2) as a C1 raw material. nih.govchemrevlett.com Researchers have developed a method for the cyclization of 2-aminothiophenols with CO2 in the presence of a hydrosilane (such as diethylsilane) and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.comresearchgate.net This process provides an environmentally benign route to benzothiazoles, where the hydrosilane plays a crucial role in the formation of the final product and suppresses the creation of benzothiazolone byproducts. nih.govresearchgate.net Acetate-based ionic liquids have also been successfully used as catalysts for this transformation under mild temperature and pressure conditions. nih.gov

Advanced Synthetic Approaches for 2-Methyl-1,3-benzothiazol-6-ol and its Analogs

Building upon established methods, recent research has focused on developing more advanced, efficient, and sustainable synthetic strategies. These approaches often prioritize environmental considerations, atom economy, and catalytic efficiency.

Green Chemistry Methodologies

Green chemistry principles have been increasingly applied to the synthesis of benzothiazoles to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov These methodologies include the use of environmentally friendly catalysts and reaction media, as well as alternative energy sources. researchgate.net

Solvent-free conditions and the use of recyclable catalysts are key features of these green approaches. For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), has been developed under solvent- and catalyst-free conditions, with the ionic liquid being recyclable. organic-chemistry.org Visible-light-promoted synthesis, which utilizes a 12W blue LED under an air atmosphere, offers another eco-friendly pathway for the condensation of 2-aminothiophenols and aldehydes. mdpi.com Ultrasound-assisted synthesis using a FeCl3/Montmorillonite K-10 catalyst has also been reported for the reaction of aldehydes with 2-aminothiophenol. mdpi.com

Table 2: Green Chemistry Approaches to Benzothiazole Synthesis
MethodologyReactantsCatalyst/ConditionsKey AdvantagesReference
Microwave Irradiation2-Aminothiophenol, Aromatic Aldehydes1-pentyl-3-methylimidazolium bromide ([pmIm]Br)Solvent-free, Recyclable ionic liquid organic-chemistry.org
Visible Light Promotion2-Aminothiophenols, Aldehydes12W blue LED, air atmosphereUse of light as energy source mdpi.com
Heterogeneous Catalysis2-Aminothiophenol, AldehydesNitric acid on silica gel (SiO2–HNO3)Solvent-free, Simple procedure mdpi.com
Ultrasound-Assisted Synthesis2-Aminothiophenol, AldehydesFeCl3/Montmorillonite K-10Energy efficient mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity.

One-pot, three-component reactions have been developed for the synthesis of 2-substituted benzothiazoles. An effective protocol involves the reaction of 2-iodoaniline, aryl or heteroaryl aldehydes, and thiourea, catalyzed by a ferromagnetic Cu(0)–Fe3O4@SiO2/NH2cel catalyst in water. nih.gov This method is notable for its use of an environmentally benign solvent and an easily recoverable magnetic catalyst. nih.gov Another three-component reaction utilizes nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles. organic-chemistry.org MCRs have also been employed to create more complex fused heterocyclic systems, such as pyrimido[2,1-b] nih.govbenzothiazole derivatives, starting from 2-aminobenzothiazole (B30445) precursors.

Catalytic Transformations

A wide array of catalysts have been investigated to improve the efficiency, selectivity, and scope of benzothiazole synthesis. These catalysts range from transition metals to enzymes and simple organic molecules.

Copper-catalyzed methods are prominent, used in the condensation of 2-aminobenzenethiols with nitriles and in the three-component reaction of haloanilines, arylacetic acids, and sulfur. mdpi.comnih.govPalladium-catalyzed reactions have been developed for the intramolecular cyclization of thiobenzanilides via a C-H functionalization/C-S bond formation process. acs.org

Other notable catalytic systems include:

Laccase-catalyzed reactions: Commercial laccases have been used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes, offering a biocatalytic approach. mdpi.com

SnP2O7: Tin pyrophosphate has been reported as a new, efficient, and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with various aromatic aldehydes, achieving high yields in very short reaction times. mdpi.com

H2O2/HCl: A mixture of hydrogen peroxide and hydrochloric acid serves as an effective catalytic system for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes in ethanol (B145695) at room temperature. mdpi.commdpi.com This method is valued for its short reaction times and easy product isolation. mdpi.com

L-proline: This simple amino acid has been found to catalyze the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and arylaldehydes under solvent-free conditions, representing an organocatalytic green approach.

Functionalization and Derivatization of the this compound Core

The this compound scaffold is a versatile platform for chemical modification, enabling the development of a diverse range of derivatives with tailored properties. The presence of the hydroxyl group at the 6-position and the methyl group at the 2-position provides reactive sites for functionalization, allowing for the synthesis of substituted analogs and their incorporation into more complex molecular structures. These derivatization strategies are crucial for exploring structure-activity relationships and developing novel compounds for various applications, including medical imaging and therapeutics.

Synthesis of Substituted Benzothiazole Derivatives

The synthesis of substituted benzothiazole derivatives often involves the cyclization of substituted anilines with a source of thiocyanate. A common method for synthesizing the core structure of this compound and its derivatives is the reaction of a corresponding p-aminophenol derivative.

One established synthetic route involves the reaction of a substituted aniline (B41778) with potassium thiocyanate in the presence of bromine and glacial acetic acid. The reaction proceeds through the electrophilic substitution of thiocyanogen onto the aromatic ring of the aniline, followed by an intramolecular cyclization to form the benzothiazole ring. The temperature of the reaction is carefully controlled, often kept below room temperature during the addition of bromine, to ensure the desired product is formed. Subsequent adjustment of the pH with ammonia facilitates the ring closure.

Further derivatization can be achieved by targeting the functional groups on the benzothiazole core. For instance, the hydroxyl group at the C-6 position can be alkylated or acylated to introduce various substituents. Similarly, condensation reactions can be performed. For example, substituted nitrobenzoyl chloride can be condensed with the benzothiazole nucleus in the presence of dry pyridine and acetone to yield substituted nitrobenzamides. These intermediates can then undergo further reactions, such as nucleophilic substitution with various anilines in the presence of a solvent like dimethylformamide (DMF), to generate a library of novel derivatives.

Starting MaterialReagentsKey Reaction TypeResulting Derivative
Substituted AnilinePotassium thiocyanate, Bromine, Glacial acetic acidCyclizationSubstituted Benzothiazole Nucleus
Substituted BenzothiazoleSubstituted Nitrobenzoyl chloride, Pyridine, AcetoneCondensationSubstituted Nitrobenzamide
Nitrobenzamide DerivativeVarious Anilines, DMFNucleophilic SubstitutionNovel Benzothiazole Derivatives

Incorporation into Hybrid Molecular Architectures

The this compound core can be integrated into larger, hybrid molecular structures to combine its chemical features with those of other pharmacologically active scaffolds. This approach aims to create multifunctional molecules with potentially enhanced or novel biological activities.

Benzothiazole-Urea-Quinoline Hybrids: A series of benzothiazole-urea-quinoline hybrid compounds have been synthesized, demonstrating a modular approach to creating complex molecules. nih.govnih.gov The synthesis typically follows a multi-step sequence. First, various 2-amino-6-substituted benzothiazoles are converted into intermediates. In a parallel step, 4-aminoquinoline diamines are synthesized from 4,7-dichloroquinoline and various diamines. nih.gov The crucial step involves the amidation coupling reaction between the benzothiazole and quinoline fragments, often facilitated by a urea linker. nih.govnih.gov This hybridization strategy has been shown to produce compounds with synergistic effects, where the biological activity of the hybrid molecule is greater than that of the individual components. nih.govnih.gov

Thiazolidinone Derivatives: Another strategy involves the incorporation of the benzothiazole nucleus into thiazolidinone-containing structures. Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. The synthesis of benzothiazole-thiazolidinone hybrids often starts with the preparation of a Schiff base (imine) from a 2-aminobenzothiazole derivative and an appropriate aldehyde. nih.gov This Schiff base then undergoes a cyclocondensation reaction with a thiol-containing compound, such as thioglycolic acid (mercaptoacetic acid), to form the thiazolidinone ring. researchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with a pinch of a catalyst like zinc chloride. The resulting hybrid molecules possess both the benzothiazole and thiazolidinone moieties within a single molecular framework. A study reported the synthesis of 2-imino-3-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one from 2-amino-6-methyl benzothiazole through a multi-step process involving reaction with chloroacetyl chloride followed by thiocyanation and cyclization. ijsrst.com

Hybrid ArchitectureKey Synthetic StepsPrecursors
Benzothiazole-Urea-Quinoline1. Synthesis of 2-amino-6-substituted benzothiazoles. 2. Synthesis of 4-aminoquinoline diamines. 3. Amidation coupling reaction.2-amino-6-substituted benzothiazoles, 4,7-dichloroquinoline, various diamines
Benzothiazole-Thiazolidinone1. Formation of a Schiff base. 2. Cyclocondensation with a thiol-containing compound.2-aminobenzothiazole derivatives, aromatic aldehydes, thioglycolic acid

Radiosynthesis of Labeled Analogs

The benzothiazole scaffold is of significant interest in the development of radiolabeled imaging agents for positron emission tomography (PET), particularly for imaging amyloid-β (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease. The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the benzothiazole structure allows for non-invasive in vivo imaging.

The radiosynthesis of ¹⁸F-labeled benzothiazol-6-ol derivatives often requires multi-step procedures and careful optimization of labeling conditions. A common strategy for introducing ¹⁸F onto an aromatic ring, such as the benzothiazole core, is through nucleophilic substitution. This can be challenging and often requires the use of precursors with good leaving groups.

One approach involves the direct aromatic nucleophilic substitution of a nitro-precursor. For example, 2-(4'-nitrophenyl)-1,3-benzothiazole has been used as a precursor for the synthesis of 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole. The labeling is achieved by reacting the nitro-precursor with [¹⁸F]fluoride at high temperatures. nih.gov

Another method utilizes iodonium salts as precursors for aromatic fluorination. snmjournals.org This method allows for the direct introduction of ¹⁸F at the 6-position of the benzothiazole ring. The iodonium salt precursor is synthesized and then subjected to radiofluorination, which can be performed under microwave irradiation to accelerate the reaction. snmjournals.org Following the fluorination step, additional deprotection steps may be necessary to obtain the final radiolabeled product. snmjournals.org These radiosynthetic methods have successfully produced ¹⁸F-labeled benzothiazole analogs with good radiochemical yields and high specific activity, making them suitable for further evaluation as PET imaging probes. snmjournals.org

Labeling StrategyPrecursor TypeKey Reaction ConditionsResulting Product
Aromatic Nucleophilic SubstitutionNitro-substituted benzothiazoleHeating with [¹⁸F]fluoride at ~150°C¹⁸F-labeled benzothiazole
Aromatic FluorinationIodonium salt of benzothiazoleMicrowave irradiation with [¹⁸F]fluoride¹⁸F-labeled benzothiazole

Spectroscopic and Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the study of benzothiazole (B30560) derivatives, enabling researchers to verify molecular structures and assess the purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for 2-Methyl-1,3-benzothiazol-6-ol is not extensively detailed in foundational literature, the analysis of related benzothiazole derivatives allows for the prediction of characteristic chemical shifts.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring of the benzothiazole core are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons at the 2-position would produce a singlet in the upfield region, generally around 2.4-3.2 ppm. mdpi.comrsc.org The proton of the hydroxyl group (-OH) at the 6-position would exhibit a variable chemical shift depending on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the benzothiazole ring system display signals in the aromatic region (approximately 110-155 ppm). The carbon of the methyl group would appear significantly upfield. mdpi.com The C-2 carbon, bonded to both sulfur and nitrogen, shows a characteristic downfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzothiazole Derivatives

Compound Moiety Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Source
Imidazo[2,1-b] rsc.orgbenzothiazolium Aromatic H 7.59 - 8.27 - mdpi.com
Imidazo[2,1-b] rsc.orgbenzothiazolium Methyl CH 2.44 - 2.46 - mdpi.com
Imidazo[2,1-b] rsc.orgbenzothiazolium Aromatic C - 112.15 - 145.90 mdpi.com
Imidazo[2,1-b] rsc.orgbenzothiazolium C H₃ - 11.87 - 12.05 mdpi.com
2-methyl-1-(3-sulfonatepropyl)-benzothiazolium Aromatic H 7.80 - 8.43 - rsc.org

Note: Data is for related derivatives and serves to illustrate typical chemical shift ranges.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. libretexts.org The C=N stretching of the thiazole (B1198619) ring would be observed around 1600-1650 cm⁻¹, while aromatic C-C in-ring stretching vibrations are found in the 1400-1600 cm⁻¹ range. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system. researchgate.net The presence of the hydroxyl group, an auxochrome, can influence the position and intensity of these absorption maxima. Studies on related compounds show that the UV absorption spectrum is sensitive to pH changes, which can be used to monitor reactions like hydrolysis. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600
Aromatic Ring C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 3000
Thiazole Ring C=N Stretch 1600 - 1650
Aromatic Ring C-C Stretch (in-ring) 1400 - 1600

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular weight of this compound is 165.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the parent compound, 2-methylbenzothiazole (B86508) (lacking the -OH group), shows a prominent molecular ion peak (M⁺) at m/z 149. nist.govnih.gov For this compound, the molecular ion peak would be expected at m/z 165. The fragmentation pattern would provide further structural information, likely involving the loss of small molecules or radicals from the parent ion.

Advanced Analytical Methods for Material and Surface Characterization

Beyond molecular structure, advanced analytical techniques are employed to investigate the properties of materials incorporating benzothiazole derivatives, such as their surface morphology and electrochemical behavior.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a microscopic level. In studies involving benzothiazole derivatives as corrosion inhibitors, SEM is used to examine the surface of metals before and after exposure to corrosive environments. For instance, in research on 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, SEM analysis confirmed the formation of a protective film on the surface of carbon steel, which mitigates corrosion. nih.gov Similar applications could be envisaged for this compound to study its potential role in surface protection or modification.

Electrochemical methods are crucial for studying the mechanisms of processes like corrosion and the efficacy of inhibitors. These techniques are applied to derivatives of the benzothiazole family to understand their interaction with metal surfaces.

Potentiodynamic Polarization (PDP) measurements are used to determine the corrosion rate and to classify inhibitors as anodic, cathodic, or mixed-type. Studies on guanidine (B92328) benzothiazole derivatives have shown that they function as mixed-type inhibitors for carbon steel in acidic solutions, meaning they suppress both the anodic and cathodic reactions of corrosion. nih.gov The inhibition efficiency was found to increase with the concentration of the inhibitor. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of inhibitor films. mdpi.com In studies of benzothiazole-based inhibitors, EIS results often show that the charge transfer resistance increases in the presence of the inhibitor, indicating a slowing of the corrosion process. nih.gov The data can be fitted to an equivalent circuit model to quantify the properties of the protective layer formed on the metal surface. nih.gov These studies confirm that such compounds can form a strong, adsorptive barrier film. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
2-Methylbenzothiazole
1-(benzo[d]thiazol-2-yl)-3-methylguanidine
2-amino-6-methyl-1,3-benzothiazole
2-Methyl-1H-imidazo[2,1-b] rsc.orgbenzothiazol-4-ium iodide
2-methyl-1-(3-sulfonatepropyl)-benzothiazolium
Guanidine benzothiazole

Computational and Theoretical Investigations of 2 Methyl 1,3 Benzothiazol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These methods are essential for elucidating aspects of molecular geometry, electronic distribution, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscirp.org It is widely applied to benzothiazole (B30560) and its derivatives to gain insights into their molecular structure and reactivity potential. scirp.org For 2-Methyl-1,3-benzothiazol-6-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized geometric parameters, such as bond lengths and angles. mdpi.com

These calculations provide a detailed, three-dimensional model of the molecule's lowest energy conformation. Understanding the precise geometry is the first step in predicting how the molecule will interact with other chemical species or biological targets. Furthermore, DFT is used to model the molecule's reactivity, identifying the most likely sites for electrophilic or nucleophilic attack. scirp.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.comsciencepub.net The HOMO is the orbital from which an electron is most easily donated, representing the molecule's nucleophilic character. The LUMO is the orbital that most readily accepts an electron, indicating its electrophilic character.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. sciencepub.net For this compound, calculating the HOMO-LUMO gap would provide fundamental information about its electronic properties and susceptibility to chemical reactions. Studies on similar benzothiazole derivatives have shown these values to be crucial in predicting their behavior. sciencepub.net

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. These quantum chemical parameters provide a conceptual framework for understanding and predicting chemical behavior. For this compound, these descriptors would be calculated as follows:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It provides a quantitative measure of the global electrophilic nature of a molecule.

Additionally, Mulliken charges would be calculated to determine the partial charge distribution on each atom within this compound. This analysis helps identify the most positively or negatively charged sites, which are often the most reactive centers in the molecule.

Table 1: Theoretical Global Reactivity Descriptors No specific data is available for this compound in the cited sources. This table is a template for how such data would be presented.

Descriptor Symbol Formula Significance for this compound
HOMO Energy EHOMO - Indicates electron-donating ability
LUMO Energy ELUMO - Indicates electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Predicts chemical reactivity and stability
Chemical Potential μ (EHOMO + ELUMO) / 2 Measures electron escaping tendency
Electronegativity χ Measures electron-attracting power
Chemical Hardness η (ELUMO - EHOMO) / 2 Measures resistance to charge transfer
Electrophilicity Index ω μ2 / 2η Quantifies electrophilic nature

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for predicting its potential as a therapeutic agent by examining its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein). The primary goal is to predict the binding mode and affinity of the ligand-receptor complex.

In a typical study, the three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). A docking algorithm would then be used to place this compound into the binding site of the protein in various conformations. A scoring function is then used to estimate the binding affinity (often expressed as a docking score or binding energy) for each pose. A lower binding energy generally indicates a more stable complex and higher binding affinity. This analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex, providing a rationale for the molecule's potential biological activity.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable for building predictive SAR models. For this compound, this would involve creating a series of virtual derivatives by modifying its structure, for example, by adding or changing substituents at the 2-methyl or 6-hydroxy positions.

The biological activity of these derivatives would then be predicted using methods like molecular docking or Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. By analyzing how systematic structural changes affect the predicted activity, researchers can identify the key molecular features responsible for the desired biological effect. For instance, such studies could reveal whether the hydroxyl group at the 6-position is critical for binding to a specific target or how modifying the methyl group at the 2-position could enhance potency.

Photochemical Property Prediction (e.g., quantum yield)

Computational and theoretical investigations into the photochemical properties of this compound, while not extensively documented in dedicated studies of this specific molecule, can be reliably predicted based on established quantum chemical methodologies applied to analogous benzothiazole derivatives. The primary methods for such predictions involve Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which are instrumental in understanding the electronic structure and excited-state dynamics that govern photochemical behavior.

Theoretical frameworks suggest that the introduction of substituents to the benzothiazole core significantly modulates its photophysical characteristics. For this compound, the presence of a methyl group at the 2-position and a hydroxyl group at the 6-position are expected to influence its absorption and emission spectra, as well as its fluorescence quantum yield. The methyl group, being an electron-donating group, can affect the electronic distribution within the molecule.

The hydroxyl group, particularly its position on the benzothiazole ring, is known to play a critical role in the excited-state dynamics. For instance, studies on related hydroxy-substituted benzothiazoles have shown that the position of the hydroxyl group can modulate the molecular excited states, leading to differences in Stokes shifts and emission wavelengths. rsc.orgrsc.org In similar compounds, a hydroxyl group can facilitate an excited-state intramolecular proton transfer (ESIPT) process, which often results in a large Stokes shift and dual emission, although the likelihood of this in this compound would require specific computational modeling. rsc.orgrsc.org

The prediction of the quantum yield, a measure of the efficiency of photon emission, is a complex task that depends on the competition between radiative (fluorescence) and non-radiative decay pathways. Computational approaches can estimate the rates of these processes. The fluorescence quantum yield (Φf) can be theoretically approximated by considering the rates of radiative decay (k_r) and non-radiative decay (k_nr), where Φf = k_r / (k_r + k_nr).

Advanced computational models can elucidate the potential energy surfaces of the ground and excited states, identifying key features such as conical intersections, which are critical points for rapid non-radiative decay. The relationship between the Franck-Condon excited state and the position of conical intersections has been shown to be a determining factor in the emission efficiency of substituted benzothiazoles. nih.govrsc.org

While specific numerical predictions for the quantum yield of this compound are not available in the reviewed literature, a computational study would typically involve the following steps:

Ground State Geometry Optimization: Using DFT methods (e.g., with a functional like B3LYP and a suitable basis set) to find the most stable arrangement of atoms in the molecule's ground electronic state. nih.govmdpi.com

Excited State Calculations: Employing TD-DFT to calculate the vertical excitation energies, which correspond to the absorption spectrum, and to optimize the geometry of the first excited state. mdpi.commdpi.com

Analysis of Molecular Orbitals: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the nature of the electronic transitions. mdpi.com

Prediction of Emission Properties: The energy difference between the optimized excited state and the ground state corresponds to the emission energy.

Calculation of Radiative and Non-radiative Decay Rates: More advanced calculations can be used to estimate the rates of fluorescence and internal conversion, allowing for a prediction of the quantum yield.

Based on studies of similar molecules, it is anticipated that this compound would exhibit fluorescence in the UV-Visible region. The precise emission wavelength and quantum yield would be sensitive to the solvent environment, a factor that can also be modeled computationally. nih.gov

Biological and Pharmacological Research of 2 Methyl 1,3 Benzothiazol 6 Ol and Its Analogs

Antimicrobial Efficacy Investigations

Derivatives of the benzothiazole (B30560) core structure have been extensively studied for their potential to combat various microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antimycobacterial effects.

Analogs of 2-Methyl-1,3-benzothiazol-6-ol have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial enzymes. For instance, various benzothiazole derivatives have been reported to inhibit enzymes such as DNA gyrase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), which are crucial for bacterial survival. nih.gov

In one study, isatin-benzothiazole hybrids showed potent activity, particularly against Gram-negative bacteria. nih.gov For example, a specific analog demonstrated excellent antibacterial action against E. coli and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 3.1 µg/mL and 6.2 µg/mL, respectively. nih.gov This activity was superior to the reference drug ciprofloxacin (B1669076) in this particular study. nih.gov Another study highlighted that benzothiazole derivatives substituted with a pyrazolone (B3327878) ring exhibited the highest antimicrobial activities. nih.gov

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Isatin-Benzothiazole Hybrid (41c)E. coli3.1 nih.gov
Isatin-Benzothiazole Hybrid (41c)P. aeruginosa6.2 nih.gov
Isatin-Benzothiazole Hybrid (41c)B. cereus12.5 nih.gov
Isatin-Benzothiazole Hybrid (41c)S. aureus12.5 nih.gov
Benzothiazole-Triazole Hybrid (101)P. fluorescens0.0071 µmol/mL nih.gov

The antifungal potential of benzothiazole derivatives has also been a subject of significant research. These compounds have shown inhibitory activity against a range of fungal pathogens. For example, certain 2-mercaptobenzothiazole (B37678) derivatives have demonstrated significant inhibitory action against Aspergillus niger, Penicillium roquefortl, and Chaetomium globosum. semanticscholar.org

In a study focusing on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives, several compounds were identified as potentially effective antifungal agents against various Candida species. researchgate.net Furthermore, novel benzothiazole derivatives have been designed to target N-myristoyltransferase (NMT), a crucial enzyme for fungal viability. rsc.org One such derivative, compound 6m , exhibited a broad spectrum of antifungal activity, with notable efficacy against Cryptococcus neoformans and Candida glabrata, even surpassing the activity of fluconazole (B54011) in some instances. rsc.org

Compound TypeFungal StrainActivity (MIC)Reference
2-(Thiocyanomethylthio)benzothiazoleA. niger75 ppm semanticscholar.org
2-(Thiocyanomethylthio)benzothiazoleP. roquefortl50 ppm semanticscholar.org
2-(Thiocyanomethylthio)benzothiazoleC. globosum50 ppm semanticscholar.org
Benzothiazole Derivative (6m)C. neoformansHigher than Fluconazole rsc.org
Benzothiazole Derivative (6m)C. glabrataHigher than Fluconazole rsc.org

The fight against tuberculosis has led to the exploration of various chemical scaffolds, with benzothiazoles emerging as a promising class of compounds. Numerous derivatives have exhibited potent activity against Mycobacterium tuberculosis. For instance, pyrimidine-tethered benzothiazole derivatives have shown high activity against drug-sensitive strains of M. tuberculosis, with some compounds displaying MIC values ranging from 0.24 to 0.98 µg/mL. researchgate.net

Furthermore, certain bis-benzothiazole amide derivatives have demonstrated significant antitubercular activity. nih.gov Compound 3n from this series was identified as a hit molecule with a MIC value of 0.45 µg/mL against the H37Ra strain and 8.0 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov

Compound TypeMycobacterial StrainActivity (MIC in µg/mL)Reference
Pyrimidine-Benzothiazole Hybrid (5c)M. tuberculosis (ATCC 25177)0.24 - 0.98 researchgate.net
Pyrimidine-Benzothiazole Hybrid (15)M. tuberculosis (MDR-TB)1.95 researchgate.net
Pyrimidine-Benzothiazole Hybrid (5c)M. tuberculosis (XDR-TB)3.9 researchgate.net
Bis-benzothiazole Amide (3n)M. tuberculosis H37Ra0.45 nih.gov
Bis-benzothiazole Amide (3n)M. tuberculosis H37Rv8.0 nih.gov

The antimycobacterial effect of benzothiazole derivatives is often linked to the inhibition of specific enzymes essential for the mycobacterial cell wall synthesis.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a key target for many antitubercular agents. Benzothiazole-bearing compounds have been identified as potential noncovalent inhibitors of DprE1. nih.gov Extensive research has been conducted on benzothiazinone (BTZ) analogs, which act as irreversible inhibitors of DprE1. plos.orgaucegypt.edu These compounds have shown high efficacy in blocking the synthesis of essential cell wall components. plos.orgaucegypt.edu

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is another well-validated target in M. tuberculosis. While direct inhibition of InhA by this compound has not been explicitly demonstrated, studies on related methyl-thiazole series have revealed a novel mechanism of InhA inhibition. acs.org These compounds bind to the NADH-bound form of the enzyme, leading to bacterial cidality. acs.org

MurB (UDP-N-acetylenolpyruvoylglucosamine reductase): The MurB enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Some reports indicate that benzothiazole derivatives can exert their antibacterial effects by inhibiting MurB. nih.gov For example, a docking study of an antipyrine-containing benzothiazole-based azo dye showed a significant interaction with the target site of the MurB enzyme. nih.gov

Antimycobacterial Studies (e.g., Anti-tubercular activity against M. tuberculosis)

Anti-inflammatory and Antioxidant Potential

Benzothiazole derivatives have been recognized for their potential anti-inflammatory and antioxidant properties. researchgate.net The core structure is considered a valuable scaffold for developing agents that can mitigate inflammation and oxidative stress. researchgate.net

In terms of anti-inflammatory activity, certain N-(1,3-Benzothiazol-2-yl) derivatives have shown a significant percentage reduction of edema in in-vivo studies, with some compounds exhibiting activity higher than the standard drug indomethacin (B1671933) at various time points. nih.gov

The antioxidant activity of benzothiazole derivatives has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. derpharmachemica.com In one study, several 2-aryl benzothiazole derivatives showed significant radical scavenging potential, with some compounds demonstrating better antioxidant activity than the standard ascorbic acid at certain concentrations. derpharmachemica.com

Compound TypeAssayActivityReference
N-(1,3-Benzothiazol-2-yl) pentanamide (B147674) (17c)Carrageenan-induced rat paw edema80% inhibition at 3h nih.gov
2-Aryl Benzothiazole (BTA-1)DPPH ScavengingBetter than ascorbic acid at 60 µg/mL derpharmachemica.com
2-Aryl Benzothiazole (BTA-5)DPPH ScavengingBetter than ascorbic acid at 80 µg/mL derpharmachemica.com

Anticancer and Cytotoxic Profiling

The cytotoxic potential of benzothiazole derivatives against various cancer cell lines has been an active area of research. These compounds have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit cancer cell proliferation.

In a study evaluating the cytotoxicity of benzothiazole derivatives against the human lung carcinoma cell line A549, a 6-nitrobenzo[d]thiazol-2-ol analog showed mild but interesting cytotoxic properties with an IC50 value of 121 µg/mL. jnu.ac.bd Another N-acetylated derivative demonstrated a more potent cytotoxic effect with an IC50 of 68 µg/mL in the same study. jnu.ac.bd

CompoundCancer Cell LineActivity (IC50 in µg/mL)Reference
6-nitrobenzo[d]thiazol-2-olLung (A549)121 jnu.ac.bd
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 jnu.ac.bd

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., Jurkat, HL60, MiaPaca2, HCT116, A549, K562)

The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. While specific data for the parent compound is limited, numerous studies have demonstrated the cytotoxic effects of its derivatives.

For instance, a series of 2- or 6-substituted benzothiazole-naphthoquinone derivatives were synthesized and tested for their cytotoxic activity. Notably, 6-substituted derivatives generally exhibited higher potency against L1210 (murine leukemia) cells than their 2-substituted counterparts. However, the 2-substituted compound 36 , which features a methyl group at the R1 position, displayed superior antitumor activity against L1210 and SNU-1 (human gastric carcinoma) cells in vitro. nih.gov Its efficacy against L1210 was comparable to the standard chemotherapeutic drug adriamycin. nih.gov

Similarly, research on other benzothiazole derivatives has shown activity against various cancer cell lines. For example, some analogs have been tested against pancreatic cancer cells (PANC-1), highlighting the potential of the benzothiazole scaffold in targeting different malignancies. nih.gov Further studies have reported the cytotoxicity of benzothiazole derivatives against lung carcinoma (A549) and other cancer cell lines. jnu.ac.bdfrontiersin.org One study synthesized N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds and evaluated their anti-tumor activity against several cell lines, including K-562 (chronic myelogenous leukemia). researchgate.net

The following table summarizes the cytotoxic activities of various analogs of this compound against different human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound/Analog Cancer Cell Line IC50/ED50 (µM) Reference
Compound 36 (2-substituted BZT-N derivative) L1210 Not specified (comparable to adriamycin) nih.gov
Compound 36 (2-substituted BZT-N derivative) SNU-1 Not specified (better than adriamycin) nih.gov
Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) A549 Not specified (significant inhibition) frontiersin.org
Compound 2b (N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine with phenolic segment) K-562 Not specified (evaluated) researchgate.net
2-substituted benzothiazole derivatives PANC-1 5-100 (concentration range tested) nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide A549 68 µg/mL jnu.ac.bd
6-nitrobenzo[d]thiazol-2-ol A549 121 µg/mL jnu.ac.bd

Mechanistic Insights into Antineoplastic Action

Research into the mechanisms underlying the anticancer effects of benzothiazole derivatives suggests that they can induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that benzothiazole derivatives can trigger apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov For instance, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. nih.gov

Furthermore, these compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer. Benzothiazole derivatives have been reported to downregulate the activity of Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth in many cancers. nih.gov The downstream signaling cascades, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, have also been identified as targets. nih.gov By inhibiting these pathways, benzothiazole analogs can effectively halt cancer cell proliferation and induce cell death. Additionally, some derivatives have been observed to increase the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov

Neurological and Central Nervous System (CNS) Applications

Anticonvulsant Activities

The benzothiazole scaffold has been explored for its potential in developing anticonvulsant agents. A study focused on a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones demonstrated significant anticonvulsant activity in rodent models. nih.gov These compounds were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. The most potent compound in this series, 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones (4j), exhibited a high protection index, indicating a favorable safety profile. nih.gov While this study did not directly investigate this compound, it highlights the potential of its structural analogs as a source of new anticonvulsant drugs. The benzothiazole nucleus is a key feature in several compounds with known CNS activity, and its derivatives continue to be an area of interest for the development of novel antiepileptic therapies. researchgate.net

Dopamine (B1211576) Receptor Modulation (e.g., G protein-biased D2 dopamine receptor partial agonism)

Derivatives of this compound have been identified as modulators of dopamine receptors, specifically as G protein-biased D2 dopamine receptor partial agonists. nih.govnih.gov Biased agonists are compounds that selectively activate certain downstream signaling pathways of a receptor over others. In the case of the D2 receptor, G protein-biased agonists preferentially activate the G protein signaling pathway, which is associated with therapeutic effects, while having weaker effects on the β-arrestin pathway, which can be linked to side effects. nih.govnih.gov

A study exploring the structure-functional selectivity relationship of D2R agonists found that modifications to the benzothiazole moiety can significantly influence this bias. nih.gov For example, the addition of a methyl group at the 2-position of the benzothiazole ring was shown to impact the balance between G protein and β-arrestin pathway activation. nih.gov This finding is directly relevant to this compound and suggests that its core structure is amenable to modifications that can fine-tune its activity at the D2 receptor. The development of such biased agonists holds promise for creating more effective and safer treatments for neuropsychiatric disorders. nih.govacs.org

Amyloid-Beta and Tau Imaging Agent Development for Neurodegenerative Diseases (e.g., Alzheimer's disease)

The benzothiazole scaffold is a cornerstone in the development of imaging agents for the in vivo detection of amyloid-beta (Aβ) plaques and tau tangles, the pathological hallmarks of Alzheimer's disease. researcher.life One of the most well-known amyloid imaging agents, Pittsburgh Compound B ([¹¹C]PiB), is a derivative of 2-(4'-aminophenyl)-6-hydroxybenzothiazole. unimib.it This compound and its analogs, often referred to as benzothiazole aniline (B41778) (BTA) compounds, exhibit high affinity and specificity for Aβ plaques. nih.govresearcher.lifenih.gov

Numerous studies have focused on developing radiolabeled benzothiazole derivatives for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov For example, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (B1247363) has been synthesized and evaluated as a SPECT imaging agent, demonstrating high affinity for Aβ fibrils and the ability to penetrate the blood-brain barrier. nih.gov

More recently, research has expanded to the development of benzothiazole-based agents for imaging tau pathology. Certain rhodacyanine analogs with benzothiazole substitutions have been shown to modulate tau accumulation. nih.govacs.org These findings underscore the versatility of the this compound scaffold in designing diagnostic tools for various neurodegenerative diseases.

Other Pharmacological Activities

The benzothiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to possess a wide range of other pharmacological activities. Reviews on the subject highlight activities such as:

Antimicrobial: Exhibiting activity against various bacteria and fungi. nih.gov

Analgesic: Demonstrating pain-relieving properties. nih.govjyoungpharm.org

Anti-inflammatory: Showing potential in reducing inflammation. nih.govjyoungpharm.org

Antitubercular: Investigated for activity against Mycobacterium tuberculosis. nih.gov

Antiviral: Some derivatives have shown antiviral properties. nih.gov

Antioxidant: Possessing the ability to neutralize harmful free radicals. nih.gov

These diverse biological activities make the benzothiazole scaffold, including that of this compound, a privileged structure in medicinal chemistry and a continuous source of inspiration for the design of new therapeutic agents. benthamscience.com

Antiviral (e.g., Anti-HIV)

The benzothiazole core is a key feature in a variety of compounds that have been investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Research has indicated that substitutions on the benzothiazole ring system can significantly influence the antiviral potency of these derivatives. mdpi.com

A notable finding in the structure-activity relationship (SAR) of benzothiazole derivatives is the impact of a methyl group substitution at the 5th or 6th position, which has been shown to increase the potency of antiviral compounds. mdpi.com For instance, the compound 2-(4-nitroanilino)-6-methylbenzothiazole demonstrated significant inhibitory activity against the Hepatitis C Virus (HCV). nih.gov

In the context of anti-HIV research, several hybrid molecules incorporating the benzothiazole scaffold have been synthesized and evaluated. One study reported on a series of benzothiazolyl-coumarin hybrids, with a 6-chlorobenzothiazole derivative showing a promising anti-HIV effect with an EC₅₀ value of less than 7 μg/ml. nih.gov Another investigation into benzo[d]isothiazole and benzothiazole analogues containing Schiff bases revealed that a hybrid methyl derivative of benzo[d]isothiazole had an EC₅₀ value greater than 5 µM against HIV-1. nih.gov

Furthermore, a series of (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone was found to be active against a strain of human immunodeficiency virus. mdpi.com These findings underscore the potential of the benzothiazole nucleus, particularly with substitutions at the 6-position, as a promising scaffold for the development of novel antiviral and anti-HIV agents.

Table 1: Antiviral Activity of Selected Benzothiazole Analogs

Compound Virus Activity
2-(4-nitroanilino)-6-methylbenzothiazole Hepatitis C Virus (HCV) Significant inhibitory activity nih.gov
6-chlorobenzothiazole derivative HIV-1 EC₅₀ < 7 μg/ml nih.gov
Hybrid methyl derivative of benzo[d]isothiazole HIV-1 EC₅₀ > 5 µM nih.gov

Antimalarial

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical research area. Benzothiazole derivatives have emerged as a promising class of compounds with potent antiplasmodial activity. nih.gov A systematic review of the antimalarial activities of benzothiazole analogs identified 232 substances with potent activity against various strains of the malaria parasite. nih.gov

The substitution pattern on the benzothiazole scaffold is crucial for antimalarial efficacy. nih.gov Research into 2,6-substituted benzothiazole derivatives has provided valuable insights into their structure-activity relationships. For example, a study on 2-substituted 6-nitrobenzothiazoles demonstrated their potential as antimalarial agents. In this study, compounds were evaluated for their anti-plasmodial activity against Plasmodium falciparum. bdpsjournal.org

One of the synthesized compounds, N-(6-nitrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide, showed potent anti-plasmodial activity, with an IC₅₀ value of 14.2 µg/mL after 48 hours of exposure. bdpsjournal.org Another promising molecule from this series was 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone, which also exhibited good anti-plasmodial activity. bdpsjournal.org These findings confirm that the 2- and 6-positions of the benzothiazole ring are key sites for modification to enhance antimalarial activity. bdpsjournal.org

Further research on benzothiazole hydrazones identified a lead compound that was active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum and also showed in vivo efficacy in a murine malaria model. nih.govnih.gov

Table 2: Antimalarial Activity of 2,6-Substituted Benzothiazole Derivatives against P. falciparum

Compound IC₅₀ at 24h (µg/mL) IC₅₀ at 48h (µg/mL)
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 48.3 39.4
N-(6-nitrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide 21.7 14.2
1-(6-nitrobenzo[d]thiazol-2-yl)piperidin-4-one 55.2 41.7
4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone 39.8 27.5

Anthelmintic

Helminth infections in both humans and animals are a persistent health concern, and the benzothiazole nucleus is a recognized pharmacophore in the development of anthelmintic drugs. ijnrd.orgresearchgate.net Research has focused on various derivatives, particularly those with substitutions at the 2- and 6-positions, to enhance their efficacy.

One area of investigation has been on 6-methoxybenzothiazole-2-carbamates. These compounds were designed to be metabolically stable against inactivation by 6-hydroxylation. nih.gov A study on this class of compounds reported that derivatives incorporating a 1,3,4-oxadiazoline ring at the 6-position of the benzothiazole skeleton showed significant activity against rumen flukes. nih.gov This highlights the importance of the substituent at the 6-position for anthelmintic activity.

Another line of research has explored 2-amino-6-substituted benzothiazoles. researchgate.net A series of these compounds were synthesized and evaluated for their anthelmintic activity against earthworms. ijnrd.org The findings indicated that several of these derivatives exhibited good anthelmintic properties. For example, compounds with chloro and nitro substitutions on the aniline precursor to the benzothiazole showed notable activity. researchgate.net

Table 3: Anthelmintic Activity of Selected Benzothiazole Derivatives

Compound Class Target Activity
6-methoxybenzothiazole-2-carbamates Rumen flukes Significant activity nih.gov

Antidiabetic Properties

The prevalence of diabetes mellitus has spurred the search for novel therapeutic agents, and benzothiazole derivatives have been identified as a promising class of compounds with antidiabetic potential. koreascience.krannalsofrscb.ro In vivo studies have demonstrated the hypoglycemic effects of certain benzothiazole analogs.

A significant study in this area involved the synthesis and evaluation of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives in a non-insulin-dependent diabetes mellitus rat model. nih.gov Several of these compounds were found to significantly lower plasma glucose levels. nih.gov For instance, the derivative with a fluorine atom at the 6-position of the benzothiazole ring showed a 39.5% reduction in blood glucose levels at a dose of 100 mg/kg. The compound with a chlorine atom at the 6-position exhibited a 44.4% reduction under the same conditions. nih.gov The proposed mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Another study on a novel series of benzothiazole derivatives also reported considerable hypoglycemic activity in a streptozotocin-induced diabetic rat model. koreascience.kr The plausible mechanism of action was suggested to be the potentiation of insulin (B600854) effects, either by increasing its secretion from pancreatic beta cells or by enhancing its release from a bound form. koreascience.kr Furthermore, preclinical studies on 2-aminobenzothiazole (B30445) derivatives have shown that some of these compounds can produce sustained antihyperglycemic effects and reduce insulin resistance. mdpi.com

Table 4: In Vivo Antidiabetic Activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides

6-Substituent % Reduction in Blood Glucose (100 mg/kg)
H 25.1
F 39.5
Cl 44.4
Br 33.7
NO₂ 19.3
OCH₃ 21.5

Analgesic Properties

The search for new and effective analgesic agents is a continuous effort in pharmaceutical research, and benzothiazole derivatives have been investigated for their potential in pain management. nih.gov The structural features of the benzothiazole nucleus can be modified to elicit significant analgesic responses.

A study focused on new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties investigated their in vivo analgesic activities. nih.gov The results showed that several of the synthesized compounds exhibited analgesic effects comparable to the standard drug celecoxib. The structure-activity relationship analysis revealed that derivatives possessing an additional hydroxyl or amino group showed good analgesic activities. nih.gov For example, a compound from this series, designated as 17i, recorded a high analgesic activity with an ED₅₀ of 72 µM/kg after 1 hour, which was comparable to celecoxib's ED₅₀ of 72 µM/kg. nih.gov

Another study explored the analgesic activity of N-(benzothiazol-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides. nuph.edu.ua The pharmacological screening of these compounds identified N-(6-bromobenzothiazol-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide as having an analgesic effect at the level of meloxicam. nuph.edu.ua Furthermore, research on benzothiazole-phenyl analogs has led to the discovery of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which have shown to alleviate pain in animal models without the common side effect of depressing voluntary behavior. nih.gov

Table 5: Analgesic Activity of Selected Benzothiazole Derivatives

Compound ED₅₀ (µM/kg) after 1h
17c 102
17g 134
17i 72
Celecoxib (Standard) 72

Material Science and Industrial Applications Beyond Medicinal Chemistry

Corrosion Inhibition Mechanisms and Performance

The compound 2-Methyl-1,3-benzothiazol-6-ol and its derivatives have been recognized for their potential as effective corrosion inhibitors, particularly for carbon steel in acidic environments. This inhibitory action is crucial in industrial settings such as acid pickling, industrial cleaning, and oil and gas exploration, where acidic solutions are frequently used.

The primary mechanism of corrosion inhibition by benzothiazole (B30560) derivatives involves the adsorption of the molecule onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring. These features allow the molecule to coordinate with the vacant d-orbitals of the iron atoms on the steel surface.

The adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption, on the other hand, involves the formation of stronger coordinate bonds through electron sharing between the heteroatoms of the inhibitor and the metal atoms. The presence of the hydroxyl (-OH) group in this compound can further enhance its adsorption capabilities through hydrogen bonding and by increasing the electron density on the benzothiazole ring system.

Studies on similar hydroxy-substituted benzothiazoles have demonstrated their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid. For instance, 2-amino-6-hydroxybenzothiazole (B1265925) has shown significant and persistent corrosion inhibition, acting as a mixed-type inhibitor with a predominance of cathodic inhibition. researchgate.net Its adsorption on the steel surface has been found to be non-uniform, with preferential adsorption at active sites. researchgate.net

The performance of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. Research on 1,3-benzothiazol-6-ol as a corrosion inhibitor for X80 steel in an acidic solution has shown it to be highly effective even at very low concentrations. researchgate.net This high efficiency is attributed to the planar structure of the inhibitor, which facilitates effective adsorption. researchgate.net

Inhibition Efficiency of Benzothiazole Derivatives on Carbon Steel in Acidic Media
InhibitorConcentration (M)MediumInhibition Efficiency (%)Technique
2-Mercaptobenzothiazole (B37678)2 x 10-31 M HCl>90EIS
2-Aminobenzothiazole (B30445)2 x 10-31 M HCl>85EIS
2-Amino-6-hydroxybenzothiazole1 x 10-30.5 M HClHigh and persistentElectrochemical Methods
1,3-Benzothiazol-6-olVery Low15% HClExcellentElectrochemical & Weight Loss

Optical and Fluorescent Material Development

The benzothiazole core is a well-known fluorophore, and its derivatives are extensively studied for their applications in optical and fluorescent materials. The rigid, planar structure and the extended π-conjugated system of the benzothiazole ring are conducive to strong fluorescence. The photophysical properties of these compounds can be finely tuned by introducing various functional groups, making them suitable for a range of applications, including fluorescent markers and electroluminescent devices.

The hydroxyl group at the 6-position of this compound can significantly influence its optical properties. This group can participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, which are desirable characteristics for fluorescent probes and imaging agents. The methyl group at the 2-position can also modulate the electronic properties and, consequently, the emission and absorption characteristics of the molecule.

The development of fluorescent markers for biological imaging is another promising application. The benzothiazole scaffold can be functionalized to selectively bind to specific biological targets, and its fluorescence provides a means for visualization and detection. For example, derivatives of 2-(2′-aminophenyl)benzothiazole are investigated for their tunable photophysical properties related to ESIPT and aggregation-induced emission (AIE), which are highly valuable for bioimaging applications. mdpi.com

Typical Photophysical Properties of Functionalized Benzothiazole Derivatives
Derivative ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Potential Application
Amino-benzothiadiazoles450-500500-600Up to 0.93 (in solid state)OLEDs, Fluorescent Probes
Hydroxy-benzothiazoles (ESIPT)350-400450-550 (dual emission possible)VariableFluorescent Sensors, Bioimaging
General 2,1,3-BenzothiadiazolesVaries with substitutionTunable across visible spectrumOften highOrganic Electronics, Dyes

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 2-Methyl-1,3-benzothiazol-6-ol and its derivatives is increasingly geared towards green and sustainable chemistry principles. Traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste. airo.co.in Modern approaches aim to mitigate these environmental impacts by developing more efficient and eco-friendly protocols.

Key areas of development include:

Use of Green Solvents: Research is moving towards replacing conventional volatile organic solvents with greener alternatives such as water, glycerol (B35011), and ionic liquids. rsc.orgnih.govorgchemres.org For instance, one-pot synthesis of 2-arylbenzothiazoles has been successfully achieved in glycerol at ambient temperature without a catalyst, offering a cleaner reaction profile. nih.gov

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that eliminate the need for catalysts, particularly heavy metal catalysts, is a significant goal. nih.gov Metal-free, one-pot strategies for synthesizing 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol have been reported, reducing the risk of metal contamination in the final products. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. airo.co.in This technique is particularly promising for the rapid synthesis of benzothiazole (B30560) libraries for screening purposes.

Renewable Starting Materials: An emerging trend is the use of precursors derived from renewable biological sources to reduce reliance on petrochemicals. airo.co.in

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more cost-effective and efficient manufacturing processes.

Advanced Drug Design and Discovery Strategies for this compound Derivatives

The design and discovery of new drugs based on the this compound scaffold are being revolutionized by computational and structure-based methods. These in silico techniques allow for the rational design of molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties, significantly accelerating the drug discovery pipeline.

Future strategies will increasingly rely on:

Molecular Docking and Virtual Screening: These computational tools are used to predict the binding affinity and orientation of candidate molecules within the active site of a biological target. wjarr.comnih.govresearchgate.net For example, virtual screening of large compound libraries against specific enzymes can identify promising benzothiazole-based hits for further experimental validation. frontiersin.orgnih.gov This approach has been used to identify benzothiazole derivatives as potential inhibitors for targets in malaria and microbial diseases. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th By analyzing how modifications to the benzothiazole scaffold affect activity, researchers can build predictive models to guide the design of more potent analogs. chula.ac.th G-QSAR models have been developed for benzothiazole derivatives to identify key structural features that influence anticancer potential. chula.ac.th

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophore, leading to the discovery of new classes of active compounds.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments to identify those that bind weakly to the target. These hits can then be grown or linked together to create more potent lead compounds. The this compound core could serve as a starting fragment for building more complex molecules.

These advanced strategies enable a more targeted and efficient approach to drug discovery, reducing the time and cost associated with traditional trial-and-error methods.

Exploration of New Biological Targets and Polypharmacology

While benzothiazole derivatives have been explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the full spectrum of their potential targets remains to be elucidated. researchgate.netbenthamscience.comderpharmachemica.com Future research will focus on identifying novel biological targets and embracing the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously.

This approach is particularly relevant for multifactorial diseases like Alzheimer's disease (AD) and cancer. nih.gov The traditional "one-target, one-molecule" paradigm is often insufficient for such complex pathologies. nih.gov

Multitarget-Directed Ligands (MTDLs): There is a growing interest in designing MTDLs based on the benzothiazole scaffold. nih.gov For neurodegenerative diseases like AD, researchers are developing benzothiazole derivatives that can simultaneously inhibit multiple enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also targeting other relevant receptors like the histamine (B1213489) H3 receptor. nih.govnih.gov

Tackling Drug Resistance: In infectious diseases and oncology, drug resistance is a major challenge. Benzothiazole-based compounds are being investigated for their ability to inhibit novel bacterial targets, such as enzymes involved in cell wall synthesis, DNA replication, and essential biosynthetic pathways, offering new avenues to combat resistant strains. researchgate.netnih.gov

Kinase Inhibition: Many benzothiazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Future work will involve screening this compound derivatives against a broad panel of kinases to identify new anticancer agents.

The exploration of polypharmacology represents a paradigm shift in drug discovery, moving towards therapies that can modulate complex disease networks more effectively.

Integration of Multidisciplinary Approaches in this compound Research

Maximizing the therapeutic potential of this compound derivatives will require a highly integrated, multidisciplinary research effort. The convergence of expertise from various scientific fields is essential to bridge the gap between basic chemical synthesis and clinical application.

Future research will be characterized by the synergy of:

Medicinal and Synthetic Chemistry: To design and synthesize novel, diverse libraries of derivatives with improved efficacy and drug-like properties. mdpi.com

Computational Chemistry and Biology: To perform in silico screening, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and elucidate binding mechanisms through molecular modeling. wjarr.comfrontiersin.org

Structural Biology: To determine the three-dimensional structures of benzothiazole derivatives in complex with their biological targets using techniques like X-ray crystallography, providing crucial insights for structure-based drug design.

Chemical Biology: To develop specific molecular probes based on the this compound scaffold. These probes can be used to identify new biological targets and to study their function within complex cellular pathways.

Systems Biology: To understand how these compounds affect entire biological networks rather than just single targets. This holistic view can help predict off-target effects and identify synergistic drug combinations.

Pharmacology and Toxicology: To conduct comprehensive in vitro and in vivo evaluations of the most promising compounds to assess their efficacy, safety, and pharmacokinetic profiles. researchgate.net

By fostering collaboration across these disciplines, the scientific community can accelerate the translation of promising this compound-based compounds from laboratory curiosities into next-generation therapeutic agents.

Q & A

Basic: What are the most reliable synthetic routes for 2-methyl-1,3-benzothiazol-6-ol, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives under acidic conditions. A robust method involves:

  • Step 1: Reacting 4-methyl-6-hydroxyaniline with sodium thiocyanate in glacial acetic acid with bromine as an oxidizing agent.
  • Step 2: Refluxing for 16 hours to ensure complete cyclization.
  • Step 3: Purification via recrystallization from ethanol or aqueous NaOH to achieve >95% purity .
    Key Parameters:
  • Temperature: 80–100°C (reflux in acetic acid).
  • Oxidizing Agent: Bromine or H₂O₂ for controlled thiocyanation.
  • Yield Optimization: Use stoichiometric excess of thiocyanate (1.2–1.5 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: How can the crystal structure of this compound be determined, and what software is recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Use slow evaporation in ethanol/water (7:3) to grow high-quality crystals.
  • Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters. Example refinement statistics:
    • R1R_1: <5% for I>2σ(I)I > 2\sigma(I).
    • CCDC Deposition: Validate with the Cambridge Structural Database .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between dichloromethane and 5% NaOH to remove acidic byproducts.
  • Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for optimal separation (Rf0.3R_f \approx 0.3).
  • Recrystallization: Ethanol/water (8:2) yields needle-shaped crystals with >97% purity (verified via HPLC, C18 column, acetonitrile/water 60:40) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in antiviral studies?

Methodological Answer:

  • Derivatization: Introduce substituents at the 2-methyl or 6-hydroxy positions (e.g., fluorination, alkylation) to modulate bioactivity.
  • Biological Assays: Test inhibition of SARS-CoV-2 nucleocapsid protein (N-protein) via fluorescence polarization assays (IC₅₀ determination).
  • Crystallographic Insights: Co-crystallize derivatives with target proteins (e.g., PDB ID: 9F2I) to identify binding interactions using PyMOL .

Advanced: What mechanistic insights exist for the photochemical alkylation of this compound?

Methodological Answer:

  • Radical Pathway: Under UV light (365 nm), the compound undergoes HAT (hydrogen atom transfer) with alkanes or ethers.
  • Key Reagents: Use tert-butyl hydroperoxide (TBHP) as an initiator in acetonitrile.
  • Kinetic Analysis: Monitor via NMR to detect intermediate radicals (e.g., methylbenzothiazolyl radicals) .

Advanced: How can isotopic labeling (e.g., ¹⁸F) be applied to this compound for imaging studies?

Methodological Answer:

  • Radiosynthesis: React the 6-hydroxy group with [¹⁸F]fluoroethyl tosylate in DMSO at 110°C for 15 minutes.
  • Purification: Use semi-preparative HPLC (C18 column, ethanol/water 55:45) to isolate the labeled compound (e.g., Flutemetamol F-18).
  • Validation: Confirm radiochemical purity (>99%) via radio-TLC .

Advanced: What computational methods are suitable for docking studies of benzothiazole derivatives?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Parameters:
    • Grid Box: Center on the N-protein’s RNA-binding pocket (coordinates from PDB 9F2I).
    • Scoring Function: AMBER force field for binding energy calculations.
  • Validation: Compare docking poses with experimental crystallographic data .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Methodological Answer:

  • Solvent Effects: Record spectra in DMSO-d₆ to minimize aggregation.
  • 2D NMR: Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish C-4 and C-7 carbons).
  • Dynamic Effects: Variable-temperature NMR (25–60°C) to identify rotamers or tautomers .

Advanced: What strategies mitigate cytotoxicity in benzothiazole-based bioactive compounds?

Methodological Answer:

  • Prodrug Design: Mask the 6-hydroxy group as a phosphate ester for selective activation in target tissues.
  • SAR Studies: Replace the methyl group with polar substituents (e.g., -CH₂OH) to reduce membrane permeability.
  • In Vitro Testing: Use MTT assays on HEK-293 cells to quantify IC₅₀ shifts .

Advanced: How can regioselective functionalization of the benzothiazole core be achieved?

Methodological Answer:

  • Electrophilic Substitution: Use HNO₃/H₂SO₄ at 0°C to nitrate the 5-position selectively.
  • Metal Catalysis: Employ Pd(OAc)₂ for Suzuki coupling at the 4-position (e.g., with aryl boronic acids).
  • Protection/Deprotection: Temporarily protect the 6-hydroxy group with TBSCl for orthogonal derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.